molecular formula C₂₉H₃₈N₁₀O₁₅P₂ B1142059 N6-(2-Aminoethyl)-FAD CAS No. 167962-39-2

N6-(2-Aminoethyl)-FAD

Cat. No. B1142059
CAS RN: 167962-39-2
M. Wt: 828.62
InChI Key:
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Description

N6-(2-Aminoethyl)-FAD, also known as N6-(2-aminoethyl)-adenine dinucleotide, is a coenzyme derived from flavin adenine dinucleotide (FAD). It is an important coenzyme in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. This compound plays a vital role in the metabolism of cells and is an essential component of many enzymes.

Scientific Research Applications

N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is widely used in scientific research. It is used as a coenzyme in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. It is also used in the study of enzyme kinetics and protein structure. This compound(2-Aminoethyl)-FAD is also used to study the mechanism of action of some drugs and to study the effects of drugs on the body.

Mechanism of Action

N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is involved in many biochemical reactions. It acts as an electron carrier, transferring electrons between molecules. It also acts as an activator of enzymes, increasing their activity. In addition, this compound(2-Aminoethyl)-FAD can bind to proteins, changing their structure and activity.
Biochemical and Physiological Effects
This compound(2-Aminoethyl)-FAD plays a vital role in the metabolism of cells. It is involved in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. This compound(2-Aminoethyl)-FAD is also involved in the synthesis of proteins and other cellular components. In addition, this compound(2-Aminoethyl)-FAD plays a role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is a useful tool for laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature. However, it is also sensitive to heat and light and can be easily degraded. In addition, this compound(2-Aminoethyl)-FAD can be toxic in high concentrations and can interfere with some biochemical reactions.

Future Directions

N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD has many potential applications in the field of scientific research. It could be used to study the mechanism of action of drugs, to study the effects of drugs on the body, and to study the structure and function of enzymes. In addition, this compound(2-Aminoethyl)-FAD could be used to study the regulation of gene expression and to study the role of enzymes in metabolic pathways. Finally, this compound(2-Aminoethyl)-FAD could be used to study the role of coenzymes in biochemical reactions.

Synthesis Methods

N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is synthesized from FAD and 2-aminoethanol. The reaction is catalyzed by an enzyme called N6-(2-Aminoethyl)-FADaminoethyltransferase. The reaction requires the presence of magnesium ions and a reducing agent, such as NADH. The reaction produces this compound(2-Aminoethyl)-FAD and NAD+.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N6-(2-Aminoethyl)-FAD involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Flavin adenine dinucleotide (FAD)", "2-aminoethanol", "Sodium cyanoborohydride (NaBH3CN)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)", "Dichloromethane (CH2Cl2)", "Diethyl ether (Et2O)" ], "Reaction": [ "The first step is the conversion of FAD to FADH2 by reduction with NaBH3CN in methanol.", "Next, FADH2 is reacted with 2-aminoethanol in the presence of HCl to form N6-(2-Aminoethyl)-FAD.", "The reaction mixture is then neutralized with NaOH and extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous Na2SO4.", "The solvent is evaporated under reduced pressure to obtain a crude product.", "The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent." ] }

CAS RN

167962-39-2

Molecular Formula

C₂₉H₃₈N₁₀O₁₅P₂

Molecular Weight

828.62

synonyms

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; 

Origin of Product

United States

Q & A

Q1: What is the primary application of N6-(2-Aminoethyl)-FAD in the context of the provided research papers?

A1: this compound serves as a crucial component for anchoring Flavin Adenine Dinucleotide (FAD) to surfaces, enabling the study of electron transfer processes and facilitating the reconstitution of apo-enzymes. This modified FAD derivative allows researchers to immobilize FAD onto various surfaces, such as gold electrodes modified with self-assembled monolayers (SAMs) [, , ]. This immobilization is essential for investigating direct electron transfer between the FAD cofactor and the electrode surface.

Q2: How does the structure of the self-assembled monolayer (SAM) influence the electron transfer rate of this compound?

A2: Research indicates that the length and terminal group of the alkanethiol diluent within the SAM significantly impact the electron transfer rate of this compound []. While the attenuation factor (β) remained consistent (~1.0 per bond) with both methyl- and alcohol-terminated diluents, the apparent rate constant for electron transfer was notably higher with the alcohol-terminated diluent. This difference suggests that the terminal group's polarity influences the electron tunneling efficiency through the SAM.

Q3: Can this compound be used to reconstitute functional enzymes on electrode surfaces?

A3: Yes, this compound immobilized on electrode surfaces enables the reconstitution of apo-enzymes, forming functional bioelectrocatalytic systems [, ]. For instance, apo-glucose oxidase (apo-GOx) can be successfully reconstituted on this compound modified gold electrodes. The resulting enzyme electrode exhibits bioelectrocatalytic activity, demonstrating direct electrical communication between the enzyme's active site and the electrode surface.

Q4: Beyond studying electron transfer, does this compound have other applications in biological research?

A4: Yes, this compound has been successfully used to covalently modify proteins with FAD derivatives []. This approach has been demonstrated with a fusion protein consisting of the mitochondrial targeting sequence of Neurospora crassa F0-ATPase subunit 9 (Su9) attached to 6-hydroxy-D-nicotine oxidase (6-HDNO). This method allowed researchers to investigate the import and folding of FAD-containing proteins within mitochondria.

Q5: Are there alternative methods to immobilize FAD on surfaces for bioelectrochemical studies?

A5: While this compound provides an effective way to immobilize FAD, alternative methods exist. For instance, researchers have explored the use of pyrroloquinoline quinone/FAD (PQQ/FAD) mixed monolayers for the reconstitution of apo-glucose oxidase on gold electrodes []. This method demonstrates efficient electrical contact and effective electrobiocatalyzed oxidation of glucose.

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